molecular formula C19H19N5O2 B2887832 N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide CAS No. 871323-08-9

N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide

Cat. No. B2887832
CAS RN: 871323-08-9
M. Wt: 349.394
InChI Key: XRMLQKYPLGFAMX-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide, also known as AMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Meso-Substituted Cationic Porphyrins

The compound is used in the synthesis of meso-substituted cationic porphyrins, which are potential photodynamic agents . The synthesis involves a condensation of a binary mixture of aldehydes and pyrrole .

Photodynamic Therapy (PDT)

The compound plays a crucial role in Photodynamic Therapy (PDT), a treatment method that uses a photosensitizer, which is selectively retained by neoplastic tissue . The subsequent irradiation with visible light in the presence of oxygen specifically inactivates tumor cells .

Interaction with DNA Bases

Cationic porphyrins, synthesized using the compound, are able to interact with DNA bases, inducing DNA lesions upon photoactivation . This property makes these compounds attractive photosensitizers for a variety of biological systems .

Inactivation of Multidrug Resistant Microorganisms

Cationic porphyrins synthesized using the compound have shown important applications as sensitizers to photoinduce direct inactivation of multidrug resistant microorganisms . This is particularly useful in combating antibiotic-resistant bacteria .

Synthesis of Amphiphilic Structures

The compound is used in the synthesis of amphiphilic structures, which are promising photosensitizers with potential applications in bacteria inactivation by photodynamic therapy .

Inhibition of COX-2

Although not directly related to the compound, a similar compound, N-4-AcetIA, inhibits human and ovine COX-2 . This suggests that the compound could potentially be modified to serve similar functions in the field of medicinal chemistry .

properties

IUPAC Name

N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12-4-10-17(11-5-12)24-13(2)18(22-23-24)19(26)21-16-8-6-15(7-9-16)20-14(3)25/h4-11H,1-3H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMLQKYPLGFAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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